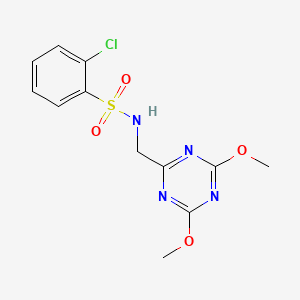
2-chloro-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-chloro-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzenesulfonamide” is a stable, yet highly reactive, peptide coupling agent . It is reported as a useful coupling reagent for the purification of peptides .
Synthesis Analysis
The synthesis of this compound involves the preparation from cyanuric chloride of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N and C-S bonds .Molecular Structure Analysis
The molecular formula of this compound is C5H6ClN3O2 . The molecular weight is 175.57 . The SMILES string is COc1nc(Cl)nc(OC)n1 .Chemical Reactions Analysis
The mechanism of DMTMM coupling is similar to other common amide coupling reactions involving activated carboxylic acids . Its precursor, 2-chloro-4,6,-dimethoxy-1,3,5-triazine (CDMT), has also been used for amide coupling .Physical And Chemical Properties Analysis
This compound is a white solid . The melting point is 71-74 °C (lit.) .Applications De Recherche Scientifique
Hydrolysis and Degradation Mechanisms
Research on related sulfonylurea compounds, such as triasulfuron, has provided insights into their hydrolysis mechanisms. These studies are crucial for understanding the environmental fate of these chemicals. Triasulfuron, for example, undergoes hydrolysis in aqueous solutions, which is pH-dependent. Its primary degradation pathway is the cleavage of the sulfonylurea bridge, leading to various metabolites. This knowledge is vital for assessing the environmental impact of sulfonylurea herbicides and designing compounds with desirable degradation profiles (Braschi et al., 1997).
Anticancer Activity
A series of novel benzenesulfonamide derivatives incorporating triazine moieties have shown significant cytotoxic activity against various human cancer cell lines. These compounds induce apoptosis and inhibit cell proliferation by affecting mitochondrial membrane potential and increasing caspase activity. Such research highlights the potential of triazine-benzenesulfonamide compounds in developing new anticancer therapies (Żołnowska et al., 2016).
Herbicide Action Mechanism
Chlorsulfuron, another related compound, serves as a herbicide that inhibits plant cell division. Understanding the mode of action of these herbicides helps in the development of effective weed control strategies and the management of herbicide resistance in crops. Such insights are crucial for agricultural science, specifically in optimizing crop protection (Ray, 1982).
Carbonic Anhydrase Inhibition
Research into benzenesulfonamides incorporating triazine moieties as inhibitors of human carbonic anhydrase isoforms has implications for treating conditions like glaucoma, epilepsy, obesity, and cancer. These studies provide a foundation for developing selective inhibitors targeting specific isoforms of carbonic anhydrase, which is essential for personalized medicine approaches (Lolak et al., 2019).
Environmental Impact and Safety
Understanding the metabolism, photodegradation, and soil residue dynamics of sulfonylurea herbicides, such as chlorsulfuron, aids in evaluating their environmental safety. Bioassay techniques and degradation studies inform the development of herbicides with minimal environmental impact and help in drafting guidelines for their safe use (Groves & Foster, 1985).
Safety and Hazards
Propriétés
IUPAC Name |
2-chloro-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4O4S/c1-20-11-15-10(16-12(17-11)21-2)7-14-22(18,19)9-6-4-3-5-8(9)13/h3-6,14H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYBWYQANIZWUBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNS(=O)(=O)C2=CC=CC=C2Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-ethylphenyl)-2-{4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2738386.png)
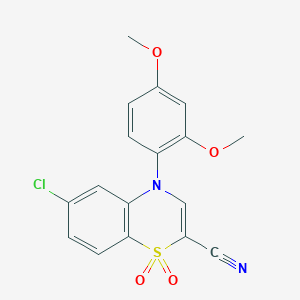

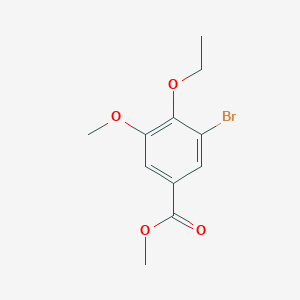
![4-ethyl-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2738397.png)

![N-cyclohexyl-2-((5-(naphthalen-1-yl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2738400.png)
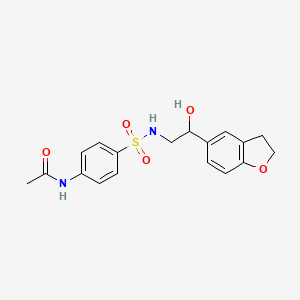
![2-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2738402.png)
![1-Oxa-9-azaspiro[5.5]undecane hydrochloride](/img/structure/B2738403.png)
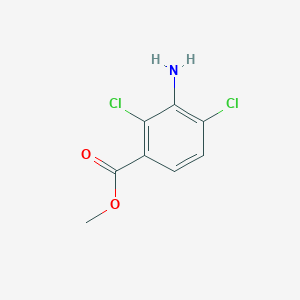
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2738405.png)
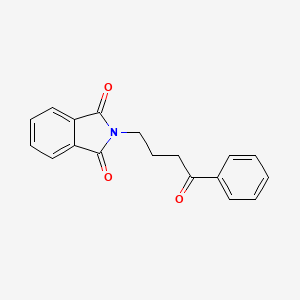
![1-(Azepan-1-yl)-2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanylethanone](/img/structure/B2738407.png)
